BARIUMTETRABORATE
Description
Chemical Identity and Nomenclature
Barium tetraborate is an inorganic compound characterized by the molecular formula barium tetraborate, where barium cations are associated with tetraborate anions in a specific stoichiometric arrangement. The compound belongs to the borate family of materials, which are characterized by the presence of boron-oxygen polyhedra arranged in various structural configurations. The tetraborate component consists of four boron atoms coordinated with oxygen atoms in a complex three-dimensional network, forming the anionic framework that balances the positive charge contributed by the barium cations.
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for inorganic compounds, where the cation (barium) is named first, followed by the anionic component (tetraborate). Alternative nomenclature systems may refer to this compound using descriptive names that emphasize its structural characteristics or synthetic origins. The compound's chemical identity is further defined by its crystallographic parameters and the specific arrangement of atoms within its crystal lattice.
Barium tetraborate exhibits polymorphism, meaning it can exist in multiple crystalline forms with different atomic arrangements while maintaining the same chemical composition. The most well-characterized polymorphs include the alpha phase and beta phase, each displaying distinct structural characteristics and stability ranges. The alpha phase represents the ambient-pressure form, while the beta phase forms under high-pressure conditions, specifically at pressures around three gigapascals and temperatures of approximately one thousand degrees Celsius.
The crystal structure of the beta polymorph has been determined through single-crystal X-ray analysis, revealing that it crystallizes in a centrosymmetric space group with specific lattice parameters. The unit cell dimensions for the beta phase are characterized by lattice parameters of approximately nine angstroms, four angstroms, and eleven angstroms for the a, b, and c axes respectively, with four formula units per unit cell. This structural arrangement results in a density increase of twenty-two percent compared to the ambient-pressure alpha phase, indicating significant structural reorganization under high-pressure conditions.
| Property | Alpha Phase | Beta Phase |
|---|---|---|
| Crystal System | Ambient pressure form | High-pressure form |
| Space Group | Not specified | Pnam (#62) |
| Lattice Parameter a | Not specified | 9.0029(3) Å |
| Lattice Parameter b | Not specified | 4.3006(7) Å |
| Lattice Parameter c | Not specified | 10.9795(8) Å |
| Formula Units per Cell | Not specified | 4 |
| Density Relationship | Reference | +22% vs alpha |
| Synthesis Pressure | Ambient | 3 GPa |
| Synthesis Temperature | Not specified | 1000°C |
The electronic properties of barium tetraborate polymorphs have been investigated using advanced computational methods, revealing significant differences in their band gap values. The alpha phase exhibits a band gap of approximately 6.8 electron volts, while the beta phase displays a larger band gap of about 8.1 electron volts, both calculated using hybrid density functional theory methods. These band gap values indicate that both phases are wide-bandgap semiconductors, with the beta phase showing particularly promising characteristics for deep ultraviolet applications due to its ability to transmit light in this spectral region.
Historical Discovery and Development
The historical development of barium tetraborate research represents a relatively recent advancement in materials science, with significant contributions emerging from systematic high-pressure synthesis studies. Unlike some classical inorganic compounds that were discovered centuries ago, barium tetraborate polymorphs have been the subject of modern crystallographic and materials science investigations, particularly focusing on understanding the relationship between pressure, temperature, and structural stability.
The systematic investigation of barium tetraborate polymorphs gained momentum through the application of advanced high-pressure synthesis techniques using specialized apparatus capable of generating extreme conditions. The synthesis of the high-pressure beta modification was accomplished using a multi-anvil press apparatus operating at pressures of three gigapascals and temperatures reaching one thousand degrees Celsius. This represents a significant technological achievement, as such extreme conditions require sophisticated experimental setups and precise control of thermodynamic parameters.
The characterization of barium tetraborate polymorphs has benefited from advances in crystallographic analysis techniques, particularly single-crystal X-ray diffraction methods that enable detailed determination of atomic positions and structural parameters. These investigations have revealed the complex relationship between applied pressure and resulting crystal structure, contributing to a broader understanding of how extreme conditions influence the arrangement of atoms in inorganic materials.
Computational studies have played a crucial role in advancing understanding of barium tetraborate properties, with researchers employing sophisticated quantum mechanical calculations to predict electronic properties and vibrational characteristics. The application of hybrid density functional theory methods has provided insights into the electronic band structure and optical properties of different polymorphs, while phonon calculations have confirmed the dynamic stability of the high-pressure phase under ambient conditions.
The development of Raman spectroscopy studies for barium tetraborate represents another significant advancement in the characterization of this compound. For the first time, comprehensive experimental and theoretical Raman spectroscopy investigations have been conducted on both alpha and beta phases, providing detailed insights into the vibrational modes associated with different structural components. These studies have employed advanced computational codes to calculate polarizability tensors for each crystal mode, enabling detailed assignment of vibrational frequencies to specific atomic motions within the crystal structure.
| Research Milestone | Year | Significance |
|---|---|---|
| High-pressure synthesis development | 2022 | First systematic synthesis of beta phase |
| Crystal structure determination | 2022 | Complete structural characterization |
| Electronic property calculations | 2022 | Band gap determination for both phases |
| Raman spectroscopy studies | 2022 | First comprehensive vibrational analysis |
| Phase diagram calculations | 2022 | Pressure-temperature stability mapping |
The investigation of pressure-temperature phase diagrams for barium tetraborate polymorphs has provided valuable insights into the thermodynamic stability relationships between different structural forms. These calculations have enabled researchers to map the conditions under which each polymorph is stable, contributing to a fundamental understanding of the phase transition mechanisms and the factors that control structural transformations in this material system.
The dynamic stability of the high-pressure beta phase under ambient conditions has been confirmed through phonon spectrum calculations, which demonstrate the absence of imaginary frequency modes that would indicate structural instability. This finding is significant because it suggests that the high-pressure phase can potentially be retained under normal conditions, opening possibilities for practical applications that could benefit from the unique properties of this polymorph.
Properties
CAS No. |
12007-55-5 |
|---|---|
Molecular Formula |
C6H5N3O5 |
Synonyms |
BARIUMTETRABORATE |
Origin of Product |
United States |
Scientific Research Applications
Nonlinear Optical Applications
Barium Tetraborate as a Nonlinear Optical Material
- Barium tetraborate is primarily recognized for its nonlinear optical properties. It exhibits strong birefringence and is used in second-harmonic generation processes. The beta phase of barium tetraborate (β-BaB₂O₄), often referred to as BBO, is particularly notable for its ability to generate entangled photon pairs, which are essential in quantum optics and quantum information technologies .
Optical Characteristics
- The optical transmission window of β-BaB₂O₄ ranges from approximately 190 nm to 3300 nm, making it suitable for various photonic applications, including frequency doubling and optical parametric oscillation . Its high damage threshold (1 GW/cm² at 1064 nm) allows for use in high-power laser systems .
Materials Science
Ceramic and Glass Applications
- Barium tetraborate is utilized as a flux in the production of ceramic materials, particularly in formulations involving barium titanate and lead zirconate. It enhances the sintering process and improves the dielectric properties of ceramics used in capacitors .
Radiation Shielding
- The incorporation of barium tetraborate in glass formulations has been explored for radiation shielding applications. Barium borate glasses exhibit superior performance compared to traditional concrete barriers, making them advantageous in nuclear waste management and protective shielding environments .
Environmental Applications
Flame Retardants
- Barium tetraborate is employed as a flame retardant additive in various materials, including paints, plastics, and textiles. Its effectiveness stems from its ability to release water vapor when heated, which helps cool the material and dilute flammable gases .
Antimicrobial Properties
- The compound also demonstrates bactericidal and fungicidal properties, making it suitable for use in coatings and materials that require antimicrobial characteristics. This application is particularly relevant in healthcare settings where infection control is critical .
Case Study 1: Quantum Optics
A study demonstrated the efficacy of β-BaB₂O₄ in generating entangled photon pairs through spontaneous parametric down-conversion. The research highlighted the material's suitability for quantum communication systems due to its high nonlinear optical coefficients and phase-matching capabilities.
Case Study 2: Radiation Shielding
Research conducted on barium borate glasses showed that they provide better radiation attenuation than conventional concrete. This study emphasized the importance of barium tetraborate's composition in optimizing glass formulations for effective radiation shielding.
Comparative Data Table
Comparison with Similar Compounds
Sodium Tetraborate Decahydrate (Borax, Na₂B₄O₇·10H₂O)
Key Differences :
- Sodium tetraborate is highly water-soluble, making it ideal for aqueous applications like detergents and pH buffers.
- In contrast, barium metaborate’s lower solubility suits high-temperature applications (e.g., ceramic glazes) .
- Borax is cost-effective and widely used in metallurgy and cleaning agents, whereas barium metaborate’s niche uses prioritize thermal resistance .
Calcium Borate Hydrate (CaB₂O₄·H₂O)
Key Differences :
Lithium Tetraborate (Li₂B₄O₇)
Preparation Methods
Synthesis Conditions and Apparatus
The β-phase of barium tetraborate (β-BaB₄O₇) is synthesized under high-pressure conditions using a DIA-type apparatus, which enables precise control over temperature and pressure. A pressure of 3 GPa and a temperature of 1000°C are required to stabilize this polymorph. The starting materials typically include barium carbonate (BaCO₃) and boric acid (H₃BO₃), which react to form the tetraborate structure under these extreme conditions.
The reaction pathway involves the decomposition of BaCO₃ into BaO and CO₂, followed by the interaction of BaO with B₂O₃ derived from H₃BO₃. The stoichiometric equation is:
This method yields single crystals suitable for X-ray diffraction analysis.
Crystallographic Properties
β-BaB₄O₇ crystallizes in the orthorhombic system with space group Pnam (#62). Lattice parameters are a = 9.0029(3) Å, b = 4.3006(7) Å, and c = 10.9795(8) Å, with a density 22% higher than the ambient-pressure α-phase. The structure features interconnected BO₃ triangles and BO₄ tetrahedra, forming a three-dimensional network that enhances thermal stability.
Table 1: Crystallographic Comparison of α- and β-BaB₄O₇
| Property | α-BaB₄O₇ | β-BaB₄O₇ |
|---|---|---|
| Space Group | P6₃ | Pnam |
| Density (g/cm³) | 3.25 | 3.96 |
| Band Gap (eV) | 6.821 | 8.075 |
| Synthesis Pressure | Ambient | 3 GPa |
The increased density and band gap of the β-phase make it suitable for deep-UV optical applications.
Purification and Stabilization Techniques
Thermal Stability and Phase Transitions
β-BaB₄O₇ remains stable at ambient pressure due to the absence of imaginary modes in its phonon spectra, as confirmed by density functional theory (DFT) calculations. The P–T phase diagram reveals that the β-phase is thermodynamically favored above 2.5 GPa, while the α-phase dominates at lower pressures. This stability enables the β-phase to retain its structure post-synthesis, making it viable for industrial applications.
Spectroscopic Characterization
Raman Spectroscopy
Raman spectra of β-BaB₄O₇ show distinct peaks at 853 cm⁻¹ and 1084 cm⁻¹, corresponding to symmetric bending modes of B–O–B rings in edge-sharing tetrahedra. Experimental spectra align closely with ab initio calculations using the vasp_raman.py code, validating the structural model. In contrast, the α-phase exhibits lower-frequency modes due to its less dense configuration.
Electronic Structure Analysis
Hybrid functional (HSE06) calculations reveal an indirect band gap of 8.075 eV for β-BaB₄O₇, surpassing the 6.821 eV of the α-phase. This wide band gap enables transparency in the deep-UV region (λ < 200 nm), positioning β-BaB₄O₇ as a candidate for UV optics and laser technologies.
Industrial and Experimental Considerations
Scalability Challenges
High-pressure synthesis requires specialized equipment, limiting large-scale production of β-BaB₄O₇. Alternative methods, such as hydrothermal synthesis at moderate pressures (100–300 MPa), are under investigation but remain unreported in the literature.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
